molecular formula C25H30N4O3S B1683899 FTI-2153 CAS No. 344900-92-1

FTI-2153

Numéro de catalogue: B1683899
Numéro CAS: 344900-92-1
Poids moléculaire: 466.6 g/mol
Clé InChI: KZCMMZOLCBZLNG-QHCPKHFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FTI-2153 est un inhibiteur hautement sélectif de l'enzyme farnésyltransférase. La farnésyltransférase est responsable de la modification post-traductionnelle des protéines par l'ajout d'un groupe farnésyle. Cette modification est cruciale pour le bon fonctionnement de diverses protéines, y compris celles impliquées dans les voies de signalisation cellulaire. This compound a montré un potentiel significatif dans l'inhibition de la croissance des cellules cancéreuses en bloquant la farnésylation de protéines telles que H-Ras .

Méthodes De Préparation

FTI-2153 est synthétisé par une série de réactions chimiques impliquant des réactifs et des conditions spécifiques. La voie de synthèse implique généralement la formation d'une structure centrale suivie de l'ajout de groupes fonctionnels pour obtenir le composé souhaité. La production industrielle de this compound implique l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés. Le composé est souvent stocké sous forme de poudre à -20 °C pour une stabilité à long terme .

Analyse Des Réactions Chimiques

FTI-2153 subit diverses réactions chimiques, notamment l'inhibition de l'activité de la farnésyltransférase. Le composé est hautement sélectif pour la farnésyltransférase par rapport à d'autres enzymes, ce qui le rend efficace pour bloquer la farnésylation de H-Ras. Les réactifs couramment utilisés dans ces réactions comprennent le pyrophosphate de farnésyle et des inhibiteurs spécifiques qui ciblent le site actif de l'enzyme. Le principal produit formé à partir de ces réactions est la forme non-farnésylée de H-Ras, qui est incapable de participer aux voies de signalisation cellulaire .

Applications de recherche scientifique

This compound a été largement étudié pour son potentiel en thérapie anticancéreuse. Il a montré des résultats prometteurs dans l'inhibition de la croissance de diverses lignées de cellules cancéreuses, notamment les cellules pulmonaires, ovariennes et fibrosarcomes. Le composé agit en bloquant la formation de fuseaux bipolaires pendant la mitose, conduisant à l'accumulation de cellules au stade prométaphase. Cette inhibition de la division cellulaire entraîne finalement la suppression de la croissance tumorale. De plus, this compound a été étudié pour son potentiel en thérapie combinée avec d'autres agents cytotoxiques tels que le cisplatine, le Taxol et la gemcitabine .

Mécanisme d'action

This compound exerce ses effets en inhibant l'enzyme farnésyltransférase, qui est responsable de l'ajout d'un groupe farnésyle aux protéines. Cette inhibition empêche la localisation et la fonction correctes des protéines telles que H-Ras, qui jouent un rôle crucial dans les voies de signalisation cellulaire. En bloquant la farnésylation de H-Ras, this compound perturbe la transition prophase/métaphase pendant la mitose, conduisant à l'accumulation de cellules au stade prométaphase. Ce mécanisme d'action est indépendant du statut de transformation, de Ras et de mutation p53 des cellules .

Applications De Recherche Scientifique

FTI-2153 is a selective farnesyltransferase inhibitor with applications in cancer research and antiviral treatments. It functions by disrupting the farnesylation of proteins, particularly oncogenic Ras proteins, which are essential for tumor growth and proliferation.

Scientific Research Applications

Mechanism of Action: this compound inhibits the enzyme farnesyltransferase, preventing the addition of a farnesyl group to cysteine residues in target proteins. This modification is crucial for the localization and activity of signaling proteins like Ras. By blocking this process, this compound disrupts downstream signaling pathways associated with cell growth and division.

Antitumor Activity: this compound has demonstrated biological activity against various cancer cell lines. It induces mitotic arrest by inhibiting bipolar spindle formation during prometaphase, leading to an accumulation of cells in mitosis . This effect has been observed across different cancer types, suggesting broad-spectrum antitumor activity. The mechanism of action appears independent of the mutation status of Ras or p53, indicating its potential utility in treating a wide range of tumors.

Specific Effects on Cell Lines: In various cell lines, this compound treatment increased the proportion of mitotic cells in prometaphase and decreased the percentage of cells in telophase/cytokinesis . For example, in HT1080 cells, the percentage of cells in prometaphase and telophase/cytokinesis were 5% and 85% in control cells, compared to 55% and 35% in this compound-treated cells, respectively . In A-549 cells, the decrease was from 81.5% to 34.0%, and in Calu-1 cells, it decreased from 95% to 0% .

Resistance: Two cell lines, NIH3T3 (WT Ras and WT p53) and the human bladder cancer cell line, T-24 (mutant H-Ras and mutant p53) are highly resistant to this compound inhibition of bipolar spindle formation . Some cell lines are relatively resistant to this compound (NIH3T3, HFF, and HT-1080), others are more sensitive (T-24 and Calu-1), and some are in between (A-549 and OVCAR3) .

Table 1: Effects of this compound on Mitotic Phase Distribution in Various Cell Lines

Cell LineControl Prometaphase (%)This compound Prometaphase (%)Control Telophase/Cytokinesis (%)This compound Telophase/Cytokinesis (%)
HT10805558535
A-549N/AN/A81.534.0
Calu-1N/AN/A950
NIH3T383.2±3.472.9±10.3N/AN/A
T-2476.7±18.575.7±8.6N/AN/A

Note: N/A indicates data not available in the provided source.

Combination Therapies: this compound is a candidate for combination therapies with other anticancer agents like paclitaxel.

Antiviral Applications: Beyond oncology, this compound has been explored for use against viral infections, particularly hepatitis D virus (HDV), where it has shown efficacy in reducing viral load in preclinical models.

Mécanisme D'action

FTI-2153 exerts its effects by inhibiting the enzyme farnesyltransferase, which is responsible for the addition of a farnesyl group to proteins. This inhibition prevents the proper localization and function of proteins such as H-Ras, which play a crucial role in cell signaling pathways. By blocking the farnesylation of H-Ras, this compound disrupts the prophase/metaphase transition during mitosis, leading to the accumulation of cells in the prometaphase stage. This mechanism of action is independent of the transformation, Ras, and p53 mutation status of the cells .

Comparaison Avec Des Composés Similaires

FTI-2153 est unique par sa haute sélectivité pour la farnésyltransférase par rapport à d'autres enzymes. Il est plus puissant que d'autres inhibiteurs de la farnésyltransférase tels que FTI-277, avec une valeur de CI50 de 1,4 nM contre 10 nM pour FTI-277. Des composés similaires comprennent FTI-2148 et FTI-277, qui inhibent également la farnésyltransférase mais avec une puissance inférieure. La capacité de this compound à inhiber la croissance des cellules cancéreuses et sa haute sélectivité en font un candidat prometteur pour la thérapie anticancéreuse .

Activité Biologique

FTI-2153 is a farnesyltransferase inhibitor (FTI) that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cell cycle progression, and its efficacy in various models.

This compound primarily functions by inhibiting farnesyltransferase, an enzyme critical for the post-translational modification of proteins such as Ras. This inhibition disrupts the proper localization and function of oncogenic proteins, leading to altered cellular behaviors. Research has demonstrated that this compound blocks bipolar spindle formation during mitosis, causing an accumulation of cells in prometaphase. This effect is observed across various cell lines, indicating that the action of this compound is independent of the transformation status or mutation status of Ras and p53 proteins .

Key Findings

  • Bipolar Spindle Formation : this compound inhibits the formation of bipolar spindles, resulting in monopolar spindles surrounded by chromosomes. In treated cells, the percentage of cells with bipolar spindles decreased significantly from 67–92% in control cells to 2–28% in this compound treated cells .
  • Cell Cycle Arrest : The compound induces a prometaphase accumulation in various cancer cell lines, including A-549 and Calu-1. This is evidenced by immunocytochemistry and DAPI staining techniques .

Efficacy in Cell Lines

This compound has been tested across several human cancer cell lines, showcasing varying degrees of sensitivity:

Cell LineResponse to this compound% Cells in Prometaphase (Control)% Cells in Prometaphase (this compound)
A-549Sensitive5%55%
Calu-1Sensitive85%35%
HT1080Resistant85%35%
OVCAR3Sensitive67%28%
NIH3T3Resistant83%72%

This table illustrates that while some cell lines exhibit significant sensitivity to this compound, others are resistant, suggesting that the effectiveness may depend on specific genetic backgrounds or cellular contexts.

In Vivo Studies

In addition to in vitro studies, this compound has shown promising results in vivo. In a mouse model for hepatitis D virus (HDV), treatment with this compound effectively cleared HDV viraemia without causing significant hepatotoxicity. This indicates potential applications beyond oncology, particularly in viral infections .

Combination Therapies

Recent studies have explored the synergistic effects of combining this compound with other therapeutic agents. For instance, when used alongside Akt inhibitors like TCN and MK-2206, this compound enhances the inhibition of breast cancer cell proliferation more effectively than either agent alone . This suggests that combination therapies could maximize therapeutic outcomes.

Propriétés

IUPAC Name

methyl (2S)-2-[[4-[(1H-imidazol-5-ylmethylamino)methyl]-2-(2-methylphenyl)benzoyl]amino]-4-methylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3S/c1-17-6-4-5-7-20(17)22-12-18(13-26-14-19-15-27-16-28-19)8-9-21(22)24(30)29-23(10-11-33-3)25(31)32-2/h4-9,12,15-16,23,26H,10-11,13-14H2,1-3H3,(H,27,28)(H,29,30)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCMMZOLCBZLNG-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)NC(CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=C(C=CC(=C2)CNCC3=CN=CN3)C(=O)N[C@@H](CCSC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344900-92-1
Record name FTI-2153
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0344900921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FTI-2153
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA7S7H5D4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FTI-2153
Reactant of Route 2
Reactant of Route 2
FTI-2153
Reactant of Route 3
Reactant of Route 3
FTI-2153
Reactant of Route 4
Reactant of Route 4
FTI-2153
Reactant of Route 5
Reactant of Route 5
FTI-2153
Reactant of Route 6
FTI-2153

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.